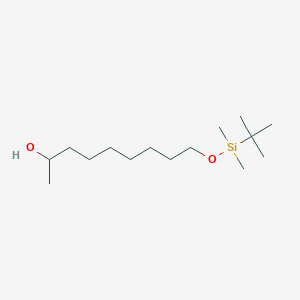

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

Description

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is a silyl-protected alcohol featuring a linear nine-carbon chain with a hydroxyl group at position 2 and a tert-butyldimethylsilyl (TBDMS) ether group at position 8. The TBDMS group is widely used in organic synthesis to protect hydroxyl functionalities during multi-step reactions, particularly in nucleoside and oligonucleotide synthesis . Its steric bulk and stability under basic conditions make it ideal for selective deprotection strategies. This compound’s extended aliphatic chain may enhance solubility in non-polar solvents compared to shorter analogs, while the secondary alcohol at position 2 allows for further functionalization.

Properties

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCYXCPDXCINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol typically involves the protection of the hydroxyl group of nonan-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Nonan-2-ol+TBDMS-ClBasethis compound

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions or fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

Oxidation: Formation of nonan-2-one or nonanal.

Reduction: Formation of nonane.

Substitution: Formation of nonan-2-ol or other derivatives depending on the substituent.

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is widely used in scientific research, including:

Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: In the synthesis of biologically active molecules and natural products.

Medicine: In the development of pharmaceuticals and drug intermediates.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild acidic or fluoride conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

1-[(tert-Butyldimethylsilyl)oxy]propan-2-ol

- Structure : A three-carbon analog with a TBDMS-protected secondary alcohol at position 2.

- Key Differences: Shorter carbon chain (C3 vs. C9), leading to lower molecular weight (190.36 g/mol vs. 290.52 g/mol) . Applications: Used as a protecting group in smaller molecules where steric hindrance is less critical .

tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d)

- Structure : TBDMS ether linked to a phenanthrene-containing ethoxy group.

- Key Differences :

- Aromatic phenanthrene moiety introduces π-π interactions, altering electronic properties and stability .

- Higher molecular weight (388.64 g/mol) and rigidity due to the fused aromatic system.

- Applications: Likely used in materials science or as a precursor for polycyclic aromatic hydrocarbon derivatives .

TBDMS-Protected Nucleosides (e.g., and )

- Structure : TBDMS groups protect hydroxyls on ribose or tetrahydrofuran moieties in nucleosides.

- Key Differences: Complex heterocyclic bases (e.g., purine or guanine) instead of a simple aliphatic chain. Critical for oligonucleotide synthesis, where selective protection of sugar hydroxyls is required . Steric effects from multiple TBDMS groups (e.g., compound 4 in ) may slow reaction kinetics compared to mono-protected nonan-2-ol .

O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate

- Structure : Bicyclic framework with ester and tert-butyl groups.

- Key Differences: Rigid bicyclic structure reduces conformational flexibility. Dual ester functionalities enable diverse reactivity (e.g., hydrolysis or transesterification) . Applications: Intermediate in alkaloid synthesis or drug discovery, unlike the alcohol-focused nonan-2-ol .

Table 1: Comparative Properties of Selected Compounds

Key Observations:

- Synthetic Yields : TBDMS-protected compounds often exhibit moderate yields (48–58%) due to steric challenges in silylation .

- Stability : TBDMS ethers resist basic conditions but cleave under acidic or fluoride-based treatments, a trait shared across analogs .

- Solubility: Longer chains (e.g., nonan-2-ol) likely improve solubility in hydrocarbons, whereas aromatic analogs (e.g., 3d) favor aromatic solvents .

Biological Activity

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol, also known by its CAS number 202405-16-1, is a silanol derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable candidate for various biological applications.

- Molecular Formula : C₁₁H₂₄O₂Si

- Molecular Weight : 216.40 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The TBDMS group facilitates the compound's penetration into lipid membranes, which may enhance its bioavailability and efficacy in various biological systems.

Antimicrobial Activity

Research has indicated that compounds with silanol groups exhibit antimicrobial properties. In particular, this compound has shown potential against various bacterial strains. A study tested its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Study 1: Anticancer Potential

A recent study investigated the anticancer properties of this compound in vivo using xenograft models of breast cancer. The compound was administered intraperitoneally at a dosage of 10 mg/kg body weight for four weeks. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of induced inflammation. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.